

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyanoglyoxylate-2-oxime*

Cat. No.: *B8817799*

[Get Quote](#)

CAS Number: 3849-21-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

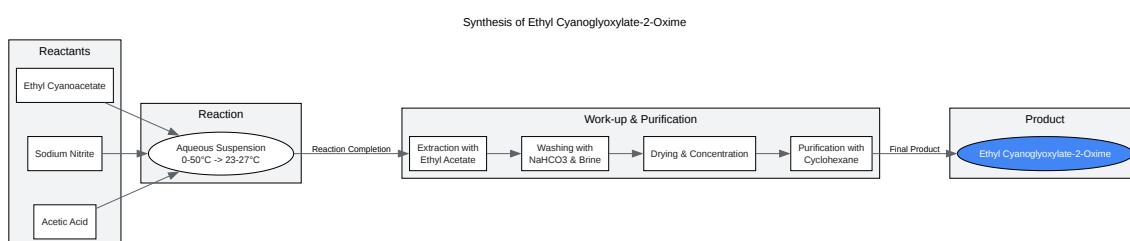
Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a highly efficient and safe coupling additive used extensively in peptide synthesis.[1][2] With the CAS number 3849-21-6, this compound has emerged as a superior, non-explosive alternative to traditional benzotriazole-based reagents like 1-hydroxybenzotriazole (HOBr) and 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] Its primary function is to enhance the efficiency of carbodiimide-mediated amide bond formation, while significantly minimizing racemization.[1][5] This technical guide provides a comprehensive overview of **Ethyl cyanoglyoxylate-2-oxime**, including its chemical properties, synthesis, applications in peptide synthesis, and detailed experimental protocols.

Chemical and Physical Properties

Oxyma is an organic compound with the molecular formula C5H6N2O3.[1] It typically appears as a light yellow crystalline solid.[1][3] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	142.11 g/mol	[1][6]
Melting Point	130-132 °C	[1][6]
Boiling Point	248.9 ± 23.0 °C at 760 mmHg (estimated)	[6]
Density	1.2 ± 0.1 g/cm³	[6]
Appearance	Light yellow crystals or chunks	[1][3]
Solubility	Slightly soluble in DMSO and Methanol	[1][4]
pKa	4.60	[5]
Storage Temperature	2-8°C	[1][7]

Synthesis of Ethyl Cyanoglyoxylate-2-Oxime


The synthesis of **Ethyl cyanoglyoxylate-2-oxime** is typically achieved through the reaction of ethyl cyanoacetate with sodium nitrite in the presence of an acid, such as acetic acid.[1][8] This straightforward and high-yielding reaction makes Oxyma readily accessible for research and industrial applications.

Experimental Protocol: Synthesis of Ethyl 2-Oxime Cyanooacetate[8]

- Reaction Setup: Suspend ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L).
- Addition of Acid: Slowly add acetic acid (0.70 kg, 11.66 mol) to the suspension while maintaining the reaction temperature between 0-50°C.
- Reaction Progression: Gradually raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.

- Work-up: After confirming the completion of the reaction (e.g., by TLC or GC), extract the mixture with ethyl acetate (5 x 1.5 L).
- Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[8]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure at 40-45°C.
- Purification: Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield the final product.

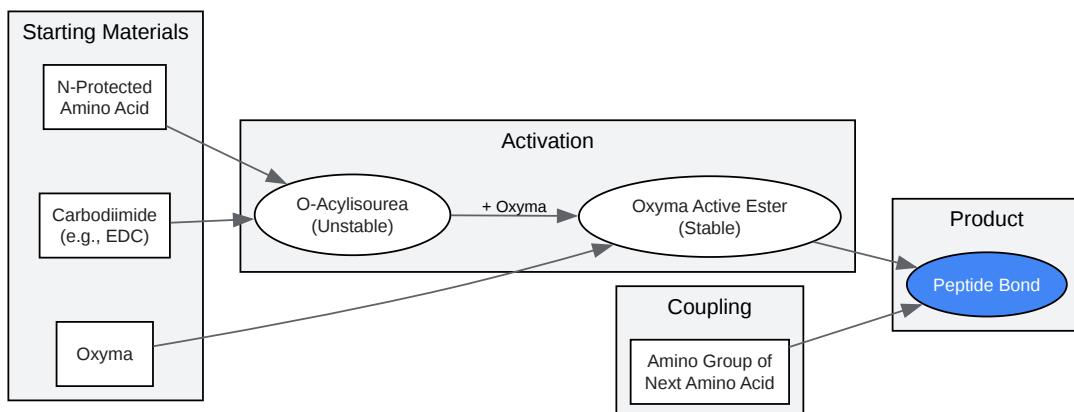
A yield of approximately 91.2% with a purity of 99.82% (by HPLC) has been reported for this method.[8]

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **Ethyl cyanoglyoxylate-2-oxime**.

Applications in Peptide Synthesis

The primary application of **Ethyl cyanoglyoxylate-2-oxime** is as a coupling additive in peptide synthesis.^[1] It is used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds between amino acids.^{[2][5]}


The key advantages of using Oxyma include:

- Safety: It is a non-explosive alternative to HOBt and HOAt.^{[1][3]}
- Efficiency: It leads to high peptide coupling rates.^{[3][4]}
- Reduced Racemization: It effectively suppresses the racemization of amino acids during the coupling reaction.^{[1][5]}

Mechanism of Action in Peptide Coupling

During peptide synthesis, the carbodiimide activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can lead to side reactions, including racemization. Oxyma reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. This active ester then readily reacts with the amino group of the next amino acid to form the desired peptide bond.

Role of Oxyma in Peptide Bond Formation

[Click to download full resolution via product page](#)

The role of Oxyma in the carbodiimide-mediated peptide coupling reaction.

Experimental Protocol: Peptide Coupling using Oxyma[9]

- Reagent Preparation: Prepare a mixture of the N-protected amino acid (1, 0.12 mmol), EDC·HCl (28 mg, 0.15 mmol, 1.2 eq.), Oxyma (20 mg, 0.15 mmol, 1.2 eq.), and DIEA (52 μ L, 0.29 mmol, 2.4 eq.) in DMF (1.2 mL).
- Activation: Stir the mixture for 15 minutes.
- Coupling: Add the amino acid ester (2, 0.12 mmol) to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 20 hours.

- Work-up: Dilute the reaction with EtOAc. Wash the organic phase with 0.5 mol/L HCl, 5% LiCl, saturated aqueous NaHCO₃, and brine.
- Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify the crude product by silica column chromatography.

This protocol has been reported to yield the dipeptide product in 82% yield.[9]

Other Applications

Beyond its primary role in peptide synthesis, **Ethyl cyanoglyoxylate-2-oxime** is also utilized as an intermediate in the synthesis of various heterocyclic compounds, which are important scaffolds in drug discovery and agrochemicals.[10][11] It is a versatile building block for creating nitrogen-containing heterocycles.[10]

Safety and Handling

Ethyl cyanoglyoxylate-2-oxime is classified as harmful and an irritant.[4][7] It is harmful if swallowed, in contact with skin, or if inhaled.[9][12] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area.[13] Store the compound in a cool, dry place, away from sources of ignition.[14]

Conclusion

Ethyl cyanoglyoxylate-2-oxime (Oxyma) is a valuable and versatile reagent in modern organic synthesis. Its non-explosive nature, coupled with its high efficiency in promoting peptide bond formation and suppressing racemization, has established it as a critical tool for researchers and professionals in peptide chemistry and drug development. Its utility as a building block for heterocyclic compounds further broadens its applicability. The straightforward synthesis and favorable safety profile of Oxyma ensure its continued and widespread use in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Ethyl cyanoglyoxylate-2-oxime [en.hightfine.com]
- 3. Ethyl cyanoglyoxylate-2-oxime | 3849-21-6 [chemicalbook.com]
- 4. Ethyl cyanoglyoxylate-2-oxime Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 6. Ethyl cyanoglyoxylate-2-oxime | CAS#:3849-21-6 | Chemsoc [chemsoc.com]
- 7. minstar.lookchem.com [minstar.lookchem.com]
- 8. Ethyl cyanoglyoxylate-2-oxime synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl Cyano(hydroxyimino)acetate | 3849-21-6 | TCI AMERICA [tcichemicals.com]
- 10. leapchem.com [leapchem.com]
- 11. CAS 3849-21-6 | Ethyl cyanoglyoxylate-2-oxime | Sanci [sanciindustry.com]
- 12. chembk.com [chembk.com]
- 13. echemi.com [echemi.com]
- 14. CAS # 3849-21-6, Ethyl cyanoglyoxylate-2-oxime, Ethyl cyano(hydroxyimino)acetate, Ethyl oximinocyanacetate - chemBlink [www.chemblink.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8817799#ethyl-cyanoglyoxylate-2-oxime-cas-number-3849-21-6\]](https://www.benchchem.com/product/b8817799#ethyl-cyanoglyoxylate-2-oxime-cas-number-3849-21-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com